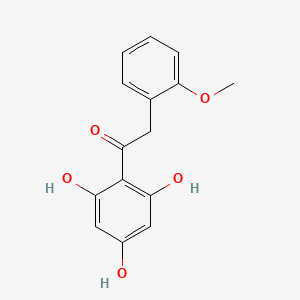
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound characterized by its unique structure, which includes both methoxy and trihydroxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone typically involves the reaction of 2-methoxybenzaldehyde with 2,4,6-trihydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency, and purification steps such as recrystallization or chromatography are employed to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is attributed to the ability of the hydroxy groups to donate electrons and neutralize free radicals. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating biological pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
2-Hydroxyacetophenone: Lacks the methoxy group but has similar reactivity.
2-Methoxybenzaldehyde: Contains the methoxy group but lacks the trihydroxyphenyl moiety.
2,4,6-Trihydroxyacetophenone: Contains the trihydroxyphenyl group but lacks the methoxy group.
Uniqueness: 2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone is unique due to the combination of methoxy and trihydroxy functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(2-Methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone, also known as 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS No. 15485-66-2), is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₄O₅
- Molecular Weight : 274.27 g/mol
- Boiling Point : Not specified
- Melting Point : 192-193 °C
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in oxidative stress and inflammation.
- Interaction with Cell Signaling Pathways : It may modulate pathways related to apoptosis and cell survival.
- Metal Chelation : Similar compounds have shown the ability to chelate metal ions, reducing their availability for catalyzing harmful reactions.
Case Studies and Research Findings
-
Study on Antioxidant Properties :
A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives of this compound. The results indicated a significant reduction in lipid peroxidation levels when treated with the compound . -
Anti-inflammatory Research :
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential use in managing inflammatory conditions . -
Antimicrobial Activity Assessment :
A comparative study on several phenolic compounds demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Properties
CAS No. |
116854-95-6 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O5/c1-20-14-5-3-2-4-9(14)6-11(17)15-12(18)7-10(16)8-13(15)19/h2-5,7-8,16,18-19H,6H2,1H3 |
InChI Key |
JXHCBDZUPWMLDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















